molecular formula C13H9F2NO B13640434 2-(3-Amino-2,4-difluorophenyl)benzaldehyde

2-(3-Amino-2,4-difluorophenyl)benzaldehyde

Cat. No.: B13640434
M. Wt: 233.21 g/mol
InChI Key: QOMQHGNSQUMMMY-UHFFFAOYSA-N
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Description

2-(3-Amino-2,4-difluorophenyl)benzaldehyde is an organic compound that features both amino and aldehyde functional groups attached to a difluorophenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Amino-2,4-difluorophenyl)benzaldehyde can be achieved through several methods. One common approach involves the Grignard exchange reaction. In this method, 3,4-difluorobromobenzene is reacted with a Grignard reagent, such as isopropylmagnesium chloride, in the presence of tetrahydrofuran as a solvent. The resulting product is then treated with N,N-dimethylformamide to yield 3,4-difluorobenzaldehyde .

Another method involves the reduction of 2-nitro-3,4-difluorobenzaldehyde using iron powder and acetic acid, followed by bromination to obtain the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The Grignard exchange reaction is often preferred due to its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3-Amino-2,4-difluorophenyl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The amino and difluorophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly employed.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Amino-2,4-difluorophenyl)benzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Amino-2,4-difluorophenyl)benzaldehyde involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the difluorophenyl ring can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Amino-2,4-difluorophenyl)benzaldehyde is unique due to the presence of both amino and aldehyde functional groups on a difluorophenyl ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C13H9F2NO

Molecular Weight

233.21 g/mol

IUPAC Name

2-(3-amino-2,4-difluorophenyl)benzaldehyde

InChI

InChI=1S/C13H9F2NO/c14-11-6-5-10(12(15)13(11)16)9-4-2-1-3-8(9)7-17/h1-7H,16H2

InChI Key

QOMQHGNSQUMMMY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=O)C2=C(C(=C(C=C2)F)N)F

Origin of Product

United States

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